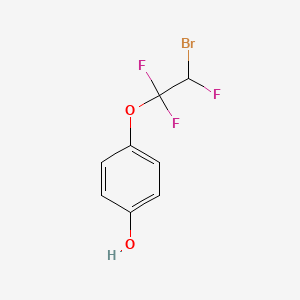
4-(2-Bromo-1,1,2-trifluoroethoxy)phenol
Cat. No. B8667801
Key on ui cas rn:
88553-86-0
M. Wt: 271.03 g/mol
InChI Key: IYRLDLOINRKFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04551448
Procedure details


40 g of 4-(2-bromo-1,1,2-trifluoroethoxy)-aniline were added dropwise, at 10° C., to 400 ml of 2.5N sulfuric acid, after which 11 g of sodium nitrite in 30 ml of water were added dropwise at 0° C., and the mixture was stirred for a further hour at 10° C.




Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+]>O>[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:11]=[CH:10][C:8]([OH:16])=[CH:7][CH:6]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(OC1=CC=C(N)C=C1)(F)F)F
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for a further hour at 10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)O)(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
